molecular formula C21H18BrN5 B149368 Ethidium monoazide bromide CAS No. 58880-05-0

Ethidium monoazide bromide

Katalognummer B149368
CAS-Nummer: 58880-05-0
Molekulargewicht: 420.3 g/mol
InChI-Schlüssel: GHUXAYLZEGLXDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethidium monoazide bromide (EMA) is a derivative of ethidium bromide, a compound known for its ability to intercalate between base pairs in nucleic acids, enhancing its fluorescence quantum yield . EMA shares similar binding properties with ethidium bromide, with a binding constant of approximately 2-3 X 10^5 M, and can be photochemically covalently linked to nucleic acids by long-wavelength light . This property makes EMA a useful fluorescent photoaffinity label for nucleic acids .

Synthesis Analysis

While the provided papers do not detail the synthesis of EMA, they do discuss the use of ethidium bromide and its analogs. For instance, the synthesis of photoaffinity analogs of ethidium bromide, such as 8-azido-3-amino-5-ethyl-6-phenylphenanthridinium chloride, has been developed to study the binding of ethidium bromide to nucleic acids . These analogs are designed to mimic the interaction of ethidium bromide with nucleic acids and can be used to identify target sites in vivo and in vitro .

Molecular Structure Analysis

The molecular structure of EMA is closely related to that of ethidium bromide. X-ray crystallography has been used to visualize the intercalative binding of ethidium bromide to nucleic acids, providing insights into the molecular interactions at play . The structure of ethidium bromide intercalated with a dinucleoside monophosphate has been resolved, showing the drug's intercalation into a fragment of a nucleic acid double helix .

Chemical Reactions Analysis

EMA can be photochemically covalently linked to nucleic acids, which is a reaction induced by long-wavelength light . This covalent linkage is a key feature that distinguishes EMA from ethidium bromide, which binds reversibly . The photoactivation process allows for the stable attachment of EMA to nucleic acids, making it a valuable tool for studying DNA and RNA structures .

Physical and Chemical Properties Analysis

EMA's physical and chemical properties are influenced by its interaction with nucleic acids. Its fluorescence and the ability to form a complex with nucleic acids are sensitive to environmental conditions such as salt concentration and the presence of magnesium ions . The fluorescence properties of EMA and ethidium crosslinked to nucleic acids show environmental sensitivity similar to that of ethidium . Additionally, the adsorption of EMA onto graphene oxide and cupric oxide nanoparticles has been studied, revealing that the process is spontaneous and endothermic . These studies also provide insights into the thermodynamics and kinetics of EMA adsorption, which is relevant for its removal from aqueous solutions .

Wissenschaftliche Forschungsanwendungen

  • Cellular Nucleus/Nucleolus Imaging

    • Application : EMA is used in cell analysis for imaging cellular nucleus/nucleolus .
    • Method : EMA binds covalently to nucleic acids both in solution and in cells that have compromised membranes after photolysis . The fluorescence of EMA increases approximately 15-fold on binding to DNA with excitation/emission maxima of approximately 504/600 nm .
    • Results : This method allows researchers to visualize the cellular nucleus/nucleolus .
  • Footprinting Drug Binding Sites on DNA

    • Application : EMA is used to footprint drug binding sites on DNA .
    • Results : This application helps in understanding how drugs interact with DNA at a molecular level .
  • Detection of Non-Viable Cells

    • Application : EMA is used to detect non-viable cells .
    • Method : EMA is used to selectively stain dead cells, as it can only penetrate cells with compromised cell membranes .
    • Results : This allows for the differentiation between live and dead cells in a sample .
  • Identification of Ethidium Binding Sites on DNA and tRNA

    • Application : EMA is used to identify ethidium binding sites on DNA and tRNA .
    • Results : This application helps in understanding how EMA interacts with DNA and tRNA at a molecular level .
  • Selective Inactivation of Gene Expression

    • Application : EMA is used to selectively inactivate gene expression .
    • Results : This application helps in studying the role of specific genes .
  • Labeling Yeast Cells for Leukocyte Phagocytosis Assays

    • Application : EMA is used for labeling yeast cells in leukocyte phagocytosis assays .
    • Results : This application helps in studying the process of phagocytosis in leukocytes .
  • Modification of Plasmid DNA

    • Application : EMA is used to modify plasmid DNA .
    • Results : This application helps in studying the properties and functions of modified plasmid DNA .
  • Food Hygienic Test

    • Application : EMA is used in food hygienic tests .
    • Method : A low-dose double EMA treatment is performed. Live or heat-dead Enterobacter sakazakii in 10% powdered infant formula (PIF) solution is subjected to a treatment with 20 μg ml −1 of EMA followed by a treatment with 10 μg ml −1 of EMA without washing, and direct real-time PCR .
    • Results : DNA amplification from 10 7 cells ml −1 of dead Ent. sakazakii was completely suppressed within 50 cycles of PCR, whereas 10 2 –10 3 cells ml −1 of viable cells could be detected .
  • Labeling of Dead Cells in Flow Cytometry

    • Application : EMA is used for labeling dead cells in flow cytometry .
    • Method : EMA is used to selectively stain dead cells, as it can only penetrate cells with compromised cell membranes .
    • Results : This allows for the differentiation between live and dead cells in a sample .
  • Detection of Dead Bacteria in Real-Time PCR

    • Application : EMA is used to cause delay in DNA amplification from dead bacteria at real-time PCR .
    • Method : A low-dose double EMA treatment is performed. Live or heat-dead Enterobacter sakazakii in 10% powdered infant formula (PIF) solution is subjected to a treatment with 20 μg ml −1 of EMA followed by a treatment with 10 μg ml −1 of EMA without washing, and direct real-time PCR .
    • Results : DNA amplification from 10 7 cells ml −1 of dead Ent. sakazakii was completely suppressed within 50 cycles of PCR, whereas 10 2 –10 3 cells ml −1 of viable cells could be detected .

Safety And Hazards

While specific safety and hazards information for EMA is not available, it is known that Ethidium Bromide, a related compound, is highly toxic. It can be absorbed through the skin and is highly toxic by inhalation. It is also irritating to the skin, eyes, mucous membranes, and upper respiratory tract .

Zukünftige Richtungen

EMA is promising for DNA-based differentiation between viable and dead bacteria . There are ongoing research efforts to improve the use of EMA and similar compounds in combination with DNA- (and potentially RNA-) amplification technologies for microbial viability assessment .

Eigenschaften

IUPAC Name

8-azido-5-ethyl-6-phenylphenanthridin-5-ium-3-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5.BrH/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14;/h3-13,22H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUXAYLZEGLXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69498-50-6 (Parent)
Record name Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethidium monoazide bromide

CAS RN

58880-05-0
Record name Ethidium monoazide bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58880-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
813
Citations
JM Pisz, JR Lawrence, AN Schafer… - Journal of Microbiological …, 2007 - Elsevier
… This technique involves the use of ethidium monoazide bromide (EMA) for the distinction of live/dead cells. In non-viable cells EMA intercalates into the DNA which prevents …
Number of citations: 71 www.sciencedirect.com
A Fakhri - Ecotoxicology and environmental safety, 2014 - Elsevier
… bromide and Ethidium monoazide bromide from aqueous … Ethidium bromide and Ethidium monoazide bromide, respectively. … of Ethidium bromide and Ethidium monoazide bromide was …
Number of citations: 38 www.sciencedirect.com
H Kobayashi, M Oethinger, MJ Tuohy… - Letters in Applied …, 2009 - academic.oup.com
Aims: The DNA‐intercalating dye ethidium bromide monoazide (EMA) has recently been used as a DNA binding agent to differentiate viable and dead bacterial cells by selectively …
Number of citations: 78 academic.oup.com
M Rajabi, O Moradi, M Sillanpää, K Zare… - Journal of Molecular …, 2019 - Elsevier
… In this work, the capacity of toxic chemical and a strong mutagen ethidium monoazide bromide (EMA) adsorption on graphene oxide (GO) surface as adsorbent was studied. We …
Number of citations: 18 www.sciencedirect.com
H Rawsthorne, TG Phister - International journal of food microbiology, 2009 - Elsevier
In this study, we use ethidium monoazide (EMA) a dye commonly used to differentiate viable and nonviable populations of bacteria in real-time PCR (QPCR) assays to eliminate the …
Number of citations: 37 www.sciencedirect.com
A Nocker, AK Camper - Applied and environmental microbiology, 2006 - Am Soc Microbiol
… A promising and easy-to-use alternative utilizing the DNA-intercalating dye ethidium monoazide bromide (EMA) was published recently. This chemical is known to penetrate only into “…
Number of citations: 405 journals.asm.org
M Consonni, A Grassi, S Scuri… - Annals of …, 2021 - annalsmicrobiology.biomedcentral …
… With these considerations in hand, culture method, PCR and Ethidium Monoazide Bromide (EMA) qPCR have all been compared in order to detect Lp in water samples, identify a …
K Rudi, B Moen, SM Drømtorp… - Applied and …, 2005 - Am Soc Microbiol
… Ethidium monoazide bromide (EMA) was purchased from Molecular Probes Europe BV (Leiden, The Netherlands). EMA was added to samples at a final concentration of 100 μg/ml. …
Number of citations: 499 journals.asm.org
H Chen, YK Li, TT Zhang, Y Bi, M Shu, C Zhong… - Food Analytical …, 2021 - Springer
In this study, a real-time loop-mediated isothermal amplification (Rti-LAMP) combined with immunomagnetic beads separation (IMS) and ethidium bromide monoazide (EMA) treatment …
Number of citations: 8 link.springer.com
TT Zhang, C Zhong, M Shu, X Wu, H Chen… - Journal of Food …, 2019 - Wiley Online Library
… amplification (Rti‐LAMP) DNA assay was developed for rapid and sensitive detection of viable Escherichia coli O157:H7 in milk by combining with ethidium monoazide bromide (EMA) …
Number of citations: 4 onlinelibrary.wiley.com

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